molecular formula C8H8BClO2 B2503633 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole CAS No. 943311-74-8

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole

Cat. No. B2503633
CAS RN: 943311-74-8
M. Wt: 182.41
InChI Key: JCPSUMGRTKEBKB-UHFFFAOYSA-N
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Description

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a boron-containing molecule that has been found to possess potent antifungal and antibacterial properties.

Scientific Research Applications

Synthesis and Labeling

5-Chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole and its derivatives have been synthesized for various scientific purposes. For example, the synthesis of isotopically labeled derivatives like [3-14C]-5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, used in preclinical development for antifungal treatments, demonstrates the compound's utility in drug development and research (Baker et al., 2007).

Drug Development

This compound has been a key molecule in the discovery and development of new drugs. For instance, derivatives like AN2728 have shown significant inhibitory activity against PDE4 and cytokine release, leading to their clinical development for the topical treatment of psoriasis and atopic dermatitis (Akama et al., 2009).

Crystallography and Molecular Structure

The compound's molecular structure and crystallography have been extensively studied. Research into benzoxaboroles, including derivatives like 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, has focused on understanding their solid-state structures, spectroscopic signatures, and polymorphism. This research aids in the development of new drugs by providing insights into the molecular interactions and stability of these compounds (Sene et al., 2014).

Biological Activity

Certain derivatives of this compound have been shown to possess biological activity. This includes antifungal properties, as seen in compounds like AN2690, which are in clinical trials for treating onychomycosis (Baker et al., 2006).

Group 13 Metal Complexes

The compound has been used in synthesizing group 13 metal benzoxaborolates. These metal complexes, synthesized from 1,3-dihydro-1-hydroxy-2,1-benzoxaborole and group 13 metal trialkyls, have been characterized to understand their structure and potential applications in various fields, including catalysis and materials science (Jaśkowska et al., 2013).

Chemoinformatics and Molecular Dynamics

Studies have also focused on the dynamic equilibrium between the closed and open forms of the benzoxaborole pharmacophore. This research helps in understanding the behavior of these compounds in biological systems, which is crucial for drug design and development (Vshyvenko et al., 2016).

Mechanism of Action

Target of Action

The primary targets of 5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole are yet to be identified. The compound’s interaction with these targets is crucial for its mechanism of action .

Mode of Action

The mode of action of this compound involves its interaction with its targets. The compound binds to these targets, leading to a series of biochemical reactions .

Biochemical Pathways

It is known that the compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are crucial for its bioavailability. These properties determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of this compound’s action are dependent on its interaction with its targets and the subsequent changes in biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. These factors can include pH, temperature, and the presence of other molecules .

properties

IUPAC Name

5-chloro-1-hydroxy-3-methyl-3H-2,1-benzoxaborole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BClO2/c1-5-7-4-6(10)2-3-8(7)9(11)12-5/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPSUMGRTKEBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)Cl)C(O1)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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